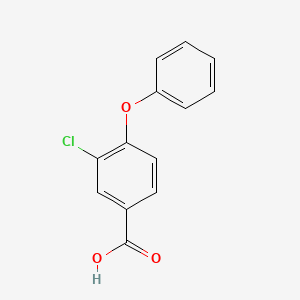

3-Chloro-4-phenoxybenzoic acid

Description

Contextualization within Substituted Benzoic Acids and Diaryl Ether Compounds

3-Chloro-4-phenoxybenzoic acid is structurally classified as both a substituted benzoic acid and a diaryl ether. This dual identity is fundamental to its chemical properties and reactivity.

As a derivative of benzoic acid, its characteristics are significantly influenced by the substituents on the aromatic ring. libretexts.org The acidity of the carboxylic acid group, for instance, is modulated by the electronic nature of these substituents. libretexts.orgnih.gov The chlorine atom at the meta-position to the carboxyl group acts as an electron-withdrawing group through its inductive effect, which tends to increase the acidity of the benzoic acid by stabilizing the corresponding carboxylate anion. libretexts.org

Simultaneously, the compound belongs to the diaryl ether class, which are molecules containing an oxygen atom connected to two aromatic rings. thieme-connect.comresearchgate.net This structural motif is a key component in numerous biologically active natural products and synthetic compounds. researchgate.netnih.govrsc.org The diaryl ether linkage provides a degree of conformational flexibility while maintaining a rigid core structure, a feature often exploited in the design of molecules for various applications. researchgate.net The synthesis of diaryl ethers is a significant area of research in organic chemistry, with several established methods for their construction. thieme-connect.comrsc.orgorganic-chemistry.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 74917-55-8 achemblock.comchemsrc.com |

| Molecular Formula | C₁₃H₉ClO₃ achemblock.com |

| Molecular Weight | 248.67 g/mol achemblock.com |

| IUPAC Name | This compound achemblock.com |

| SMILES | O=C(O)C1=CC(Cl)=C(OC2=CC=CC=C2)C=C1 achemblock.com |

| InChI Key | BHGHJIYJDMJREN-UHFFFAOYSA-N |

Significance in Contemporary Organic Synthesis and Chemical Research

The significance of this compound in contemporary organic synthesis lies primarily in its potential as a versatile intermediate or building block. The presence of multiple functional groups—a carboxylic acid, a chloro substituent, and a diaryl ether linkage—offers several avenues for further chemical modification.

The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, or acid chlorides, enabling its incorporation into larger, more complex molecular architectures. The chloro substituent and the aromatic rings can participate in various cross-coupling reactions, allowing for the construction of even more elaborate structures.

The synthesis of diaryl ethers is a cornerstone of modern organic chemistry, with a range of methods developed to facilitate their formation. These reactions are crucial for accessing compounds with potential applications in medicinal chemistry and agrochemicals. nih.govrsc.org For example, the structurally related compound 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid is a known precursor in the synthesis of the herbicide acifluorfen. soton.ac.uk Furthermore, other diaryl ether compounds have been investigated for a wide array of biological activities. nih.gov

Table 2: General Synthetic Strategies for Diaryl Ether Synthesis

| Method | Description | Catalysts/Reagents |

|---|---|---|

| Ullmann Condensation | A classical method involving the copper-catalyzed reaction of an aryl halide with a phenol (B47542). thieme-connect.comrsc.org | Copper catalysts, high temperatures. thieme-connect.comrsc.org |

| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction that can also be adapted for C-O bond formation. thieme-connect.comorganic-chemistry.org | Palladium catalysts, specialized ligands. organic-chemistry.org |

| Nucleophilic Aromatic Substitution (SNAr) | Reaction of a nucleophile (like a phenoxide) with an electron-deficient aryl halide. thieme-connect.comorganic-chemistry.org | Strong base, polar aprotic solvent. organic-chemistry.org |

| Chan-Lam Coupling | A copper-promoted coupling of arylboronic acids with phenols or amines. rsc.orgorganic-chemistry.org | Copper salts (e.g., Cu(OAc)₂), often at room temperature. rsc.orgorganic-chemistry.org |

The availability of synthetic routes to compounds like this compound enables researchers to design and create novel molecules with tailored properties. Its structure is a template that can be systematically modified to explore structure-activity relationships in various contexts.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-phenoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO3/c14-11-8-9(13(15)16)6-7-12(11)17-10-4-2-1-3-5-10/h1-8H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHGHJIYJDMJREN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Design

Classical Approaches to Diarylether Carboxylic Acid Synthesis

Traditional methods for constructing the diaryl ether linkage remain fundamental in organic synthesis. These approaches often involve the formation of the ether bond as a key step, followed by modification of functional groups to yield the final carboxylic acid.

Ullmann Condensation Reactions Utilizing Halogenated Benzaldehydes and Phenols

The Ullmann condensation is a cornerstone reaction for the formation of diaryl ethers, typically involving the copper-catalyzed coupling of an aryl halide with a phenol (B47542). google.comorganic-chemistry.org In the context of synthesizing 3-Chloro-4-phenoxybenzoic acid, a plausible route involves the Ullmann condensation of a halogenated benzaldehyde (B42025) with phenol, followed by oxidation of the aldehyde group.

Specifically, the synthesis could commence with 3-chloro-4-fluorobenzaldehyde (B1582058) or 3-chloro-4-bromobenzaldehyde reacting with phenol in the presence of a copper catalyst. nih.gov The classical Ullmann conditions often require high temperatures (120-220 °C) and stoichiometric amounts of copper. google.comrhhz.net However, significant advancements have been made by incorporating ligands that enhance the solubility and reactivity of the copper catalyst, allowing for milder reaction conditions. rhhz.netorganic-chemistry.org For instance, ligands such as salicylaldimines and N,N-dimethylglycine have been shown to promote the coupling at temperatures as low as 80 °C. rhhz.netbeilstein-journals.org The choice of base, such as potassium carbonate or cesium carbonate, and solvent, like DMF or acetonitrile, also plays a critical role in optimizing the reaction yield. organic-chemistry.orgcsic.es

Once the intermediate, 3-chloro-4-phenoxybenzaldehyde, is formed, it can be oxidized to the target carboxylic acid. Standard oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) are effective for this transformation.

Table 1: Representative Conditions for Ullmann Diaryl Ether Synthesis

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Cu₂O / Chxn-Py-Al | Cs₂CO₃ | MeCN | 82 | High (80-100) | researchgate.net |

| CuI / N,N-dimethylglycine | K₃PO₄ | MeCN | 80 | Good-Excellent | beilstein-journals.org |

| CuI / Salicylaldimine | K₃PO₄ | Dioxane | Mild | Good | rhhz.net |

| Cu-MOF-74 | K₂CO₃ | DMF | 120 | Good | csic.es |

This table presents a selection of modern Ullmann-type reaction conditions applicable to the synthesis of diaryl ethers.

Nucleophilic Aromatic Substitution (SNAr) Routes for Analogous Phenoxybenzoic Acids

Nucleophilic Aromatic Substitution (SNAr) provides an alternative pathway for the synthesis of diaryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups. masterorganicchemistry.comlibretexts.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient ring, forming a stabilized Meisenheimer complex intermediate before the leaving group is expelled. libretexts.orgwhiterose.ac.uk

For the synthesis of phenoxybenzoic acids, an SNAr reaction would typically involve a halogenated benzoic acid (or its ester derivative) with a phenoxide nucleophile. The presence of a strongly electron-withdrawing group, such as a nitro group, positioned ortho or para to the leaving group (e.g., a halogen) is crucial for activating the ring towards nucleophilic attack. libretexts.orgwhiterose.ac.uk For example, 4-chloro-3-nitrobenzoic acid could react with potassium phenoxide. The nitro group in the ortho position to the chlorine atom activates the ring, facilitating the substitution. Subsequent reduction of the nitro group and diazotization followed by a Sandmeyer-type reaction could potentially install the desired chloro group, although this represents a more convoluted pathway.

A more direct, albeit challenging, route would be the reaction of a di-halogenated benzoic acid, such as 3,4-dichlorobenzoic acid, with phenol. However, achieving regioselectivity for substitution at the 4-position over the 3-position would be a significant challenge without the strong activating influence of a group like a nitro substituent. The reactivity order for the leaving group in SNAr reactions is typically F > Cl > Br > I, which is inverse to the trend seen in SN2 reactions. masterorganicchemistry.com

Catalytic Strategies in Etherification and Oxidation Processes

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental sustainability. These strategies are highly relevant to the multi-step synthesis of this compound.

Application of Phase-Transfer Catalysis in Etherification Reactions

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. crdeepjournal.org In the synthesis of diaryl ethers, PTC can be employed to transfer the phenoxide anion from an aqueous or solid phase into the organic phase containing the aryl halide. crdeepjournal.org This enhances the nucleophilicity of the phenoxide and accelerates the rate of O-arylation.

Common phase-transfer catalysts include quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) and crown ethers. crdeepjournal.orgkyoto-u.ac.jp The synthesis of o-nitrodiphenyl ether from o-chloronitrobenzene and solid potassium phenoxide using tetra-n-butylphosphonium bromide as a catalyst exemplifies a solid-liquid PTC process. crdeepjournal.org This approach can circumvent the need for high temperatures and the use of copper catalysts often required in classical Ullmann reactions, especially for activated substrates. Microwave irradiation has also been coupled with PTC to further enhance reaction rates and yields, often in solvent-free conditions. researchgate.net

Oxidative Transformation of Phenoxytoluenes to Phenoxybenzoic Acids

A common and practical strategy for synthesizing phenoxybenzoic acids involves the oxidation of a corresponding phenoxytoluene precursor. google.comresearchgate.net This two-step approach first establishes the diaryl ether bond, followed by the oxidation of the methyl group to a carboxylic acid.

The initial step, the synthesis of 3-chloro-4-phenoxytoluene, can be achieved via an Ullmann condensation between 3-chloro-4-iodotoluene (B38409) and phenol. The subsequent oxidation of the methyl group is a critical transformation. Potassium permanganate (KMnO₄) is a classic and potent oxidizing agent for converting alkylarenes to carboxylic acids. surrey.ac.ukiosrjournals.org The reaction is typically performed in an aqueous solution, sometimes with a co-solvent like pyridine, under heating. surrey.ac.uk The mechanism of permanganate oxidation is complex but is understood to involve hydrogen atom abstraction from the methyl group as a key step. nih.govnih.gov

Alternatively, catalytic oxidation methods offer a more modern and efficient approach. A process utilizing a cobalt catalyst promoted by a bromide source and activated by hydrogen peroxide in a protic solvent like acetic acid has been developed for the oxidation of phenoxytoluenes. google.comgoogle.com This method can operate at atmospheric pressure and moderate temperatures (70-115 °C), offering high yields. google.com

Table 2: Comparison of Oxidation Methods for Toluene Derivatives

| Reagent/Catalyst System | Conditions | Advantages | Disadvantages | Reference(s) |

| Potassium Permanganate (KMnO₄) | Aqueous, Heat | Strong, reliable oxidant | Stoichiometric, waste generation | surrey.ac.ukiosrjournals.org |

| Cobalt catalyst / Bromide / H₂O₂ | Acetic Acid, 70-115°C | Catalytic, high yield, mild conditions | Requires specific catalyst system | google.comgoogle.com |

Copper-Catalyzed Decarboxylation Coupling Reactions for Related Compounds

Decarboxylative cross-coupling has emerged as a powerful C-C and C-heteroatom bond-forming strategy, using readily available carboxylic acids as coupling partners. wikipedia.orgacs.org While not a direct synthesis of this compound itself, this methodology is highly relevant for the formation of the core diaryl ether structure found in related compounds.

In this type of reaction, a substituted benzoic acid can be coupled with an aryl halide in the presence of a catalyst system, often involving copper or a bimetallic palladium/copper system, with the loss of carbon dioxide. wikipedia.orgnih.gov For instance, a phenoxy group could be introduced by coupling a substituted potassium benzoate (B1203000) with an aryl halide in the presence of a copper iodide catalyst. wikipedia.org The reaction typically requires a base and often proceeds through the in-situ generation of an aryl-copper intermediate, which then participates in the coupling. nih.gov These reactions offer an alternative to traditional cross-coupling reactions that rely on pre-formed organometallic reagents. acs.org The development of these methods expands the toolkit for creating complex diaryl ether structures from different starting materials. organic-chemistry.org

Structural Elucidation and Theoretical Investigations

Crystallographic Analysis of Related Compounds

Crystallographic studies have been performed on several related phenoxybenzoic acid derivatives. For instance, the crystal structure of 3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid was determined, providing a close model for the subject compound. nih.govresearchgate.net This compound crystallizes in the triclinic system with the space group P-1. researchgate.net Similarly, the structure of 4-Fluoro-3-phenoxybenzoic acid has been resolved, crystallizing in the monoclinic P21/c space group. researchgate.net Another relevant analogue, 2-(2-Chlorophenoxy)benzoic acid, crystallizes in the monoclinic system, also with the P21/c space group. researchgate.net These studies provide foundational data for understanding the solid-state structure of this class of compounds.

| Compound | Molecular Formula | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|---|

| 3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid researchgate.net | C14H8ClF3O3 | Triclinic | P-1 | a = 7.3390(15) Å, b = 7.6880(15) Å, c = 24.113(5) Å, α = 90.54(3)°, β = 92.18(3)°, γ = 94.23(3)° |

| 4-Fluoro-3-phenoxybenzoic acid researchgate.net | C13H9FO3 | Monoclinic | P21/c | a = 16.659(3) Å, b = 5.1494(9) Å, c = 13.916(2) Å, β = 113.821(3)° |

| 2-(2-Chlorophenoxy)benzoic acid researchgate.net | C13H9ClO3 | Monoclinic | P21/c | a = 8.169(3) Å, b = 12.396(4) Å, c = 11.821(4) Å, β = 107.03(3)° |

| 3-Methyl-2-(4-methylphenoxy)benzoic acid iucr.org | C15H14O3 | Triclinic | P-1 | a = 8.3562(4) Å, b = 8.8787(4) Å, c = 9.3096(5) Å, α = 67.294(4)°, β = 78.435(4)°, γ = 72.030(4)° |

The asymmetric unit of a crystal is the smallest part of the crystal structure from which the entire structure can be generated by symmetry operations. In the case of 3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid, the asymmetric unit notably contains two independent molecules. nih.govresearchgate.net These two molecules exhibit similar, but not identical, conformations. nih.gov In contrast, the asymmetric units of 3-Methyl-2-(4-methylphenoxy)benzoic acid and 4-Fluoro-3-phenoxybenzoic acid each contain a single molecule. researchgate.netiucr.org The conformation of these diaryl ether molecules is largely defined by the twist around the ether oxygen bridge.

A defining structural feature of carboxylic acids in the solid state is their propensity to form strong hydrogen bonds. In all the analyzed analogous structures, the molecules form classic centrosymmetric carboxylic acid inversion dimers through pairwise O-H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. nih.govresearchgate.netresearchgate.netresearchgate.netiucr.org This robust supramolecular synthon links the molecules into dimers, which then pack into the larger crystal structure. researchgate.netiucr.org In some structures, weaker intermolecular interactions, such as C-H···O and C-H···π interactions, also play a role in stabilizing the crystal packing. researchgate.netresearchgate.netiucr.org The investigation of hydrogen bond dynamics in benzoic acid derivatives using molecular dynamics simulations further highlights the importance of these interactions in defining the properties of the crystalline phase. nih.govmdpi.com

| Compound | Dihedral Angle Between Aromatic Rings (°) |

|---|---|

| 3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid (Molecule 1) nih.govresearchgate.net | 80.7(1) |

| 3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid (Molecule 2) nih.govresearchgate.net | 68.7(1) |

| 3-Methyl-2-(4-methylphenoxy)benzoic acid iucr.org | 86.7(9) |

| 4-Fluoro-3-phenoxybenzoic acid researchgate.net | 82.1(1) |

| 2-(2-Chlorophenoxy)benzoic acid researchgate.net | 77.8(1) |

| 4-Nitro-2-phenoxyaniline nih.gov | 71.40(12) |

Computational Chemistry Applications in Molecular Design and Reactivity

Computational chemistry provides powerful tools for investigating molecular properties and predicting chemical behavior, complementing experimental findings. Methods like Density Functional Theory (DFT) are particularly valuable for exploring aspects of molecular structure and reactivity that can be challenging to probe experimentally.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and the energies of reaction transition states. While a specific DFT study focused solely on 3-Chloro-4-phenoxybenzoic acid was not identified in the search results, research on closely related compounds demonstrates the utility of this approach.

For instance, a study on the continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid utilized kinetic modeling to understand the reaction, assuming a second-order reaction that was consistent with the experimental data. researchgate.net DFT calculations are frequently employed to establish such kinetic models by calculating the activation energies of proposed reaction steps. mdpi.com

Furthermore, DFT has been successfully used to study the regio- and stereoselectivity of cycloaddition reactions involving other complex organic molecules, providing insight into reaction pathways and the nature of transition states. nih.gov These computational studies can analyze global electron density transfer to understand the polar nature of the reaction and elucidate the electronic structure of intermediates. nih.gov Such theoretical investigations are instrumental in predicting reaction outcomes and designing synthetic routes for complex molecules like this compound and its derivatives. nih.govmdpi.com

Molecular Modeling for Conformational Space Exploration and Stability

Computational studies, particularly using Density Functional Theory (DFT), have been employed to investigate the conformational space and stability of phenoxybenzoic acid derivatives. While specific molecular modeling studies focusing solely on this compound are not extensively detailed in the provided results, the principles of such analyses can be applied. For a related compound, 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid, the asymmetric unit was found to contain two independent molecules with similar conformations. nih.govresearchgate.net The dihedral angles between the benzene (B151609) rings in these two molecules were determined to be 80.7(1)° and 68.7(1)°. nih.govresearchgate.net This indicates that the two aromatic rings are significantly twisted relative to each other, which is a common feature in such diaryl ether structures to minimize steric hindrance.

The conformational stability of such molecules is governed by the rotational barriers around the ether linkage and the carboxylic acid group. Molecular modeling would typically involve a systematic scan of the potential energy surface by rotating these flexible bonds to identify low-energy conformers. The relative energies of these conformers determine their population at a given temperature. Intermolecular interactions, such as the O–H⋯O hydrogen bonds that lead to the formation of carboxylic acid dimers, play a crucial role in stabilizing the crystal structure. nih.govresearchgate.net

Prediction of Spectroscopic Parameters and Molecular Properties

Theoretical calculations are instrumental in predicting various spectroscopic and molecular properties, which can then be compared with experimental data for validation.

Spectroscopic Parameters: DFT calculations are frequently used to predict vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). For instance, in a study of related benzamide (B126) and oxadiazole derivatives of 3-phenoxybenzoic acid, the chemical structures were confirmed using Fourier-transform infrared spectroscopy, ¹H NMR, ¹³C NMR, and mass spectra, which would have been aided by theoretical predictions. researchgate.net

Molecular Properties: A range of molecular properties for this compound and its analogs can be calculated, providing insights into their behavior. These properties are often computed using software packages that implement various theoretical models.

| Property | Predicted Value for this compound | Predicted Value for 3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid |

| Molecular Weight | 248.662 g/mol chemsrc.com | 316.66 g/mol nih.gov |

| Molecular Formula | C₁₃H₉ClO₃ chemsrc.com | C₁₄H₈ClF₃O₃ nih.gov |

| Density | 1.3±0.1 g/cm³ chemsrc.com | - |

| Boiling Point | 368.6±32.0 °C at 760 mmHg chemsrc.com | - |

| Flash Point | 176.7±25.1 °C chemsrc.com | - |

| LogP (Octanol/Water Partition Coefficient) | 4.00 chemsrc.com | 4.5 nih.gov |

| Vapor Pressure | 0.0±0.9 mmHg at 25°C chemsrc.com | - |

| Index of Refraction | 1.617 chemsrc.com | - |

This table presents predicted physicochemical properties for this compound and a related compound.

Further computational studies can elucidate other important molecular descriptors. For example, Quantitative Structure-Activity Relationship (QSAR) modeling can predict properties like the biodegradation half-life using parameters such as logP. The calculation of reaction kinetics, as demonstrated in the nitration of a related phenoxybenzoic acid derivative, also relies heavily on computational models to determine reaction rate constants and understand reaction mechanisms. researchgate.netdntb.gov.ua These theoretical investigations are crucial for understanding the chemical behavior and potential applications of the compound.

Reactivity Profiles and Mechanistic Investigations

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution represents a cornerstone of aromatic chemistry, and understanding the reactivity of 3-chloro-4-phenoxybenzoic acid and its analogs in these reactions is crucial for synthetic applications. The phenoxybenzoic acid scaffold contains two aromatic rings that can potentially undergo substitution. The reactivity and orientation of incoming electrophiles are governed by the electronic effects of the existing substituents: the deactivating, meta-directing carboxylic acid group, the deactivating, ortho-, para-directing chloro group, and the activating, ortho-, para-directing phenoxy group.

The nitration of phenoxybenzoic acid derivatives is a critical reaction, particularly for the synthesis of agrochemicals. soton.ac.uk Studies on the trifluoromethyl analog, 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid, provide significant insight into the kinetics and optimization of this process. This reaction is typically performed using a mixture of nitric and sulfuric acids (mixed acid). soton.ac.uk

Research has been conducted using continuous flow droplet-based microreactors to study the reaction kinetics and overcome the challenges associated with heterogeneous and highly exothermic aromatic nitrations. soton.ac.ukscribd.com This technology allows for precise control over reaction parameters, facilitating detailed kinetic measurements. scribd.com A key focus of these studies is to gain insights into the chemical kinetics to develop more economically viable and environmentally sustainable manufacturing processes. soton.ac.uk

Kinetic modeling based on the theory of NO₂⁺ attack has been performed, allowing for the determination of activation energy and pre-exponential factors. researchgate.net For the nitration of trifluoromethylbenzene, a related process, a kinetic model was established that significantly reduced reaction time from hours in a batch reactor to seconds in a microreactor. scribd.com These kinetic studies are essential for optimizing reaction conditions to maximize yield and selectivity. researchgate.netrsc.org

Reaction conditions exert a profound influence on the conversion of the starting material and the regioselectivity of the nitration product. For the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid in a continuous flow microreactor, several key parameters have been systematically investigated to optimize the reaction outcome. soton.ac.uk

Key Operating Parameters and Their Effects:

Temperature and Residence Time: Increasing the reaction temperature and residence time generally leads to a higher conversion of the starting material. For instance, in one study, the optimal temperature was found to be 308 K. soton.ac.uk

Molar Ratio (M-ratio): The molar ratio of nitric acid to the phenoxybenzoic acid substrate (M-ratio) is a critical factor. Increasing the M-ratio can enhance the conversion rate; however, it can also lead to a slight decrease in selectivity due to the promotion of side reactions. soton.ac.uk Side reactions primarily include nitration at the ortho- and para-positions relative to the carboxyl group, as well as dinitration. soton.ac.uk

Mixed Acid Composition (N/S ratio): The molar ratio of nitric acid (HNO₃) to sulfuric acid (H₂SO₄), known as the N/S ratio, also affects performance. An optimized N/S ratio of 0.57 was identified in studies of the trifluoromethyl analog. soton.ac.uk

Additives: The introduction of acetic anhydride (B1165640) into the organic phase can improve the solubility of the substrate and absorb the water produced during the reaction. This leads to an increase in conversion but may also increase by-products, thereby reducing selectivity. soton.ac.uk

Under optimized conditions (308 K, M-ratio of 1.6, and N/S of 0.57), a conversion of 83.03% and a selectivity of 79.52% were achieved for the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid. soton.ac.uk The regioselectivity is a result of the complex interplay between the directing effects of the substituents on the aromatic rings. scirp.orgfrontiersin.org The carboxylic acid group is a deactivating meta-director, while the chloro and phenoxy groups are ortho, para-directors, making the final substitution pattern highly dependent on the precise reaction conditions. stmarys-ca.edutruman.edu

Table 1: Effect of M-Ratio on Nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid Data derived from graphical representations in the source material. soton.ac.uk

| M-Ratio (HNO₃ / Substrate) | Average Conversion (%) | Average Selectivity (%) |

|---|---|---|

| 0.9 | ~65 | 81.6 |

| 1.6 | ~83 | ~80.5 |

| 1.95 | ~85 | 80.0 |

Derivatization and Functional Group Transformations

The carboxylic acid moiety of this compound is a versatile functional group that can be readily converted into a variety of derivatives, including esters, acyl halides, and amides. These transformations are fundamental for synthesizing more complex molecules.

The conversion of carboxylic acids to esters, known as esterification, is a common and important reaction. The Fischer esterification is a classic method that involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.combyjus.commasterorganicchemistry.com The reaction is an equilibrium process, and typically an excess of the alcohol is used to drive the reaction toward the ester product. masterorganicchemistry.comchemguide.co.uk

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final ester product. masterorganicchemistry.com

While specific studies on this compound are not detailed in the provided sources, the esterification of the related compound 3-chloro-2,4-difluoro-5-nitrobenzoic acid has been reported. This compound was successfully converted to its corresponding ethyl ester in an 86% yield, demonstrating the applicability of esterification reactions to similarly structured molecules. semanticscholar.org A variety of modern methods also exist for esterification, including the use of catalysts like p-dodecylbenzenesulfonic acid (DBSA) in water or polymer-supported triphenylphosphine (B44618). organic-chemistry.org

To increase the reactivity of the carboxyl group for subsequent nucleophilic acyl substitution, this compound can be converted into more reactive derivatives like acyl halides (specifically acyl chlorides) and anhydrides.

Acyl Chloride Formation: Acyl chlorides are commonly synthesized by treating the parent carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). chemicalbook.comgoogle.com For example, 3-phenoxybenzoic acid has been converted to 3-phenoxybenzoyl chloride in 53% yield by reacting it with oxalyl chloride in dichloromethane (B109758) (CH₂Cl₂) with a catalytic amount of dimethylformamide (DMF). chemicalbook.com Similarly, 4-phenoxybenzoic acid can be converted to 4-phenoxybenzoyl chloride using SOCl₂. google.com These methods are generally applicable to a wide range of benzoic acid derivatives.

Anhydride Formation: Anhydrides can also be formed. For instance, a mixed peroxyanhydride, 3-chlorobenzoic 4-phenoxybenzoic peroxyanhydride, has been synthesized from 4-phenoxybenzoyl chloride, indicating a pathway for creating anhydride structures from these types of molecules. orgsyn.org

Amidation, the formation of an amide bond, is one of the most frequently performed reactions in organic synthesis. nih.govresearchgate.net This is typically achieved by reacting a carboxylic acid or its activated derivative with an amine. Direct reaction between a carboxylic acid and an amine requires high temperatures and is often inefficient. Therefore, the carboxylic acid is usually activated first.

A common strategy involves the conversion of the carboxylic acid to an acyl chloride, as described previously, which then readily reacts with an aryl amine to form the corresponding aryl amide. This two-step process is highly effective. For example, the synthesis of the anthelmintic drug rafoxanide (B1680503) involves the in situ formation of a salicylic (B10762653) acid chloride with phosphorus trichloride (B1173362) (PCl₃), which then reacts with an aminoether to produce the final salicylanilide (B1680751) product in 82% yield. nih.gov

Alternatively, various coupling reagents can facilitate the direct amidation of the carboxylic acid. A methodology using N-chlorophthalimide and triphenylphosphine allows for the in situ generation of reactive phosphonium (B103445) salts that activate the carboxylic acid, enabling its conversion to an amide at room temperature in good to excellent yields. nih.govresearchgate.net The reaction of 3-nitro-4-chlorobenzoic acid with 3-chloro-2-methylaniline (B42847) has been achieved using N,N'-diisopropylcarbodiimide (DIC) as a condensing agent to yield the corresponding N-aryl benzamide (B126). google.com These methods highlight the robust and versatile nature of amidation reactions for phenoxybenzoic acid scaffolds.

Mechanistic Insights into Complex Transformations

The transformation of this compound and its precursors is often accomplished through sophisticated catalytic cycles that allow for precise bond formation and molecular construction. Understanding the underlying mechanisms of these reactions is crucial for process optimization and the development of novel synthetic routes.

The formation of the diaryl ether linkage in this compound is typically achieved via a copper-catalyzed cross-coupling reaction known as the Ullmann condensation. wikipedia.org Modern iterations of this reaction utilize soluble copper catalysts with specific ligands, which has allowed for detailed mechanistic investigations. While several pathways have been proposed, a widely accepted mechanism involves a Cu(I)/Cu(III) catalytic cycle. researchgate.net

The key steps in this process are:

Formation of a Copper(I) Phenoxide: The reaction is initiated by the formation of a Cu(I) phenoxide complex from a Cu(I) salt and the phenol (B47542) substrate in the presence of a base.

Oxidative Addition: The aryl halide then undergoes oxidative addition to the Cu(I) complex. This step involves the copper center inserting into the carbon-halogen bond, resulting in a transient Copper(III) intermediate. researchgate.net

Reductive Elimination: The final C-O bond is formed through reductive elimination from the Cu(III) species. This step expels the diaryl ether product and regenerates the active Cu(I) catalyst, allowing the cycle to continue. researchgate.netmdpi.com

Alternative mechanisms have also been considered, including sigma-bond metathesis and pathways involving single-electron transfer (SET) that proceed through radical intermediates. researchgate.netumass.edu

Beyond its synthesis, phenoxybenzoic acid structures can undergo further complex transformations. For instance, rhodium-catalyzed intramolecular Ar-H/Ar-H coupling of 3-phenoxybenzoic acids can produce dibenzofuran-1-carboxylic acid derivatives. This process involves a double C-H bond cleavage, and a proposed mechanism suggests the involvement of a 1,4-rhodium(III) migration. oup.com Similarly, palladium-catalyzed C-H activation, directed by the carboxylate group, is a known transformation for benzoic acids, offering a route to ortho-functionalization. nih.gov

The carboxylic acid moiety of this compound allows it to participate in characteristic acid-catalyzed reactions, most notably esterification. While specific mechanistic studies focusing solely on this molecule are not prominent, the generally accepted mechanism for acid-catalyzed esterification is applicable.

This mechanism proceeds as follows:

Carbonyl Protonation: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This enhances the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A molecule of alcohol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to one of the hydroxyl groups. This converts the hydroxyl group into a good leaving group (water).

Elimination of Water: The intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond, which yields the protonated ester.

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

This pathway is fundamental to the conversion of this compound into its corresponding esters, which may be important intermediates in various synthetic applications. google.com

The efficiency of synthesizing this compound via the Ullmann condensation is highly dependent on the careful selection of catalysts, ligands, bases, and solvents. Traditional Ullmann reactions required harsh conditions, including high temperatures (often over 200°C) and stoichiometric amounts of copper. wikipedia.org Modern catalytic systems have been developed to proceed under much milder conditions with significantly improved yields and selectivity.

The key components influencing the reaction outcome include:

Catalyst: The transition from heterogeneous copper powder to soluble, homogeneous copper(I) salts, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), was a significant advance. umass.edunih.gov These salts provide a higher concentration of the active catalytic species in the reaction medium.

Ligands: The introduction of ligands is arguably the most critical improvement to the Ullmann reaction. Ligands such as diamines (e.g., 1,10-phenanthroline), diols (e.g., cis-1,2-cyclohexanediol), and amino alcohols stabilize the copper catalyst, prevent its disproportionation or precipitation, and facilitate the key steps of oxidative addition and reductive elimination. researchgate.netnih.gov This allows the reaction to proceed at lower temperatures and with much lower catalyst loadings.

Base and Solvent: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is essential for deprotonating the phenol, thereby generating the active phenoxide nucleophile. umass.edu The choice of a high-boiling, polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is typical, as it helps to dissolve the reactants and facilitate the reaction at elevated temperatures. wikipedia.orgnih.gov

Substrate: The reactivity of the aryl halide substrate follows the expected trend, with iodides being more reactive than bromides, which are more reactive than chlorides (I > Br > Cl). wikipedia.orgmdpi.com The presence of electron-withdrawing groups on the aryl halide can activate it towards nucleophilic attack, often leading to higher yields. wikipedia.org

The interplay of these factors is summarized in the table below, highlighting their role in optimizing the synthesis of diaryl ethers like this compound.

| Component | Example(s) | Role in Enhancing Selectivity and Yield | Citation(s) |

|---|---|---|---|

| Catalyst | CuI, Cu₂O, Copper Nanoparticles | Provides the active Cu(I) species for the catalytic cycle. Homogeneous catalysts increase reaction rates and allow for lower temperatures. | wikipedia.orgmdpi.comnih.gov |

| Ligand | 1,10-Phenanthroline, cis-1,2-Cyclohexanediol, Amino Alcohols | Stabilizes the Cu(I) catalyst, increases its solubility, and facilitates oxidative addition/reductive elimination, leading to milder conditions and higher yields. | researchgate.netnih.gov |

| Base | K₂CO₃, Cs₂CO₃ | Deprotonates the phenol to generate the active phenoxide nucleophile required for the coupling reaction. | umass.edu |

| Solvent | DMF, DMSO | Acts as a high-boiling polar medium to dissolve reactants and facilitate the reaction, particularly at the required temperatures. | wikipedia.orgnih.gov |

| Leaving Group (on Aryl Halide) | I, Br, Cl | Influences reaction rate and conditions. The reactivity order is I > Br > Cl, with aryl iodides generally giving the highest yields under the mildest conditions. | wikipedia.orgmdpi.com |

Advanced Analytical Methodologies for Characterization and Purity Assessment

Chromatographic Separation Techniques

Chromatography is a cornerstone for separating and quantifying 3-Chloro-4-phenoxybenzoic acid from its impurities and reaction intermediates. High-performance liquid chromatography (HPLC) is particularly well-suited for this purpose.

Reverse-phase HPLC (RP-HPLC) is a widely employed method for determining the purity of acidic compounds like this compound. The separation is typically achieved based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

A general RP-HPLC method for analyzing benzoic acid derivatives involves a gradient elution to ensure the separation of compounds with a range of polarities. ekb.eg The method's parameters, such as the mobile phase composition, flow rate, and detection wavelength, are optimized to achieve the best resolution and sensitivity. For quantitative analysis, the method is validated according to International Conference on Harmonisation (ICH) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ). ekb.eg

Table 1: Illustrative HPLC Method Parameters for Analysis of Phenoxybenzoic Acid Derivatives

| Parameter | Condition |

| Column | C18 (e.g., Zorbax SB-Aq, 5 µm, 4.6 x 250 mm) ekb.eg |

| Mobile Phase A | 0.1% Triethylamine or Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile/Methanol/Water mixture ekb.eg |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm nih.gov |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table presents typical starting conditions for method development, which would require optimization for this compound specifically.

The synthesis of this compound involves several intermediates. For instance, a common synthetic route may start from 3,4-dichloronitrobenzene (B32671) and 4-chlorophenol. nih.gov Monitoring the progress of such reactions and assessing the purity of intermediates is crucial for optimizing the synthesis and ensuring the quality of the final product.

HPLC and Gas Chromatography (GC) are valuable techniques for analyzing reaction mixtures. For volatile and thermally stable intermediates, GC can be an effective tool. For less volatile or thermally labile compounds, HPLC is the preferred method. The development of these chromatographic methods often involves screening different stationary phases and mobile phase compositions to achieve adequate separation of reactants, intermediates, products, and byproducts.

Table 2: Potential Intermediates in the Synthesis of this compound and Suitable Chromatographic Techniques

| Intermediate | Potential Analytical Technique |

| 3,4-Dichloronitrobenzene | GC-MS, RP-HPLC |

| 4-Chlorophenol | GC-MS, RP-HPLC |

| 3-chloro-4-(4′-chlorophenoxy)nitrobenzene nih.gov | RP-HPLC |

| 3-chloro-4-(4′-chlorophenoxy)aminobenzene nih.gov | RP-HPLC |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound and confirming its identity.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons. The chemical shifts, splitting patterns (multiplicities), and coupling constants of these signals provide information about the substitution pattern on the two aromatic rings. The acidic proton of the carboxylic acid group typically appears as a broad singlet at a downfield chemical shift (often >10 ppm).

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals indicate their chemical environment (e.g., aromatic, carbonyl). The carbonyl carbon of the carboxylic acid is characteristically found at a downfield position (typically >165 ppm).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | >10 (broad s) | ~167 |

| Aromatic C-H | 7.0 - 8.2 (m) | 115 - 160 |

Note: These are predicted values based on the analysis of similar compounds like 3-chlorobenzoic acid and 4-phenoxybenzoic acid. rsc.orgchemicalbook.comspectrabase.com Actual experimental values may vary depending on the solvent and other experimental conditions.

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The nominal molecular weight of this compound (C₁₃H₉ClO₃) is approximately 248.66 g/mol . High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the elemental composition.

The fragmentation pattern observed in the mass spectrum provides clues about the molecule's structure. Common fragmentation pathways for benzoic acid derivatives include the loss of -OH, -COOH, and cleavage of the ether bond.

Table 4: Expected Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₃H₉ClO₃ |

| Molecular Weight | 248.66 g/mol |

| Expected [M]+• Ion | m/z 248 (with isotope peak at m/z 250 due to ³⁷Cl) |

| Major Fragment Ions (Predicted) | [M-OH]⁺, [M-COOH]⁺, fragments corresponding to the chlorophenyl and phenoxy moieties. |

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the carboxylic acid, ether linkage, and substituted benzene (B151609) rings.

Table 5: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretching | 3300 - 2500 (broad) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Carboxylic Acid C=O | Stretching | 1710 - 1680 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-O-C (Ether) | Asymmetric Stretching | 1250 - 1200 |

| C-Cl | Stretching | 800 - 600 |

These are typical ranges for the indicated functional groups. The exact positions of the peaks can provide further information about the molecular structure and intermolecular interactions. nist.govresearchgate.net

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as how the molecules are arranged in the crystal lattice.

While the specific crystal structure of this compound is not publicly documented, a detailed analysis of the closely related compound 3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid provides significant insight into the structural characteristics of this class of molecules. nih.gov In a study of this analogue, single crystals were obtained and analyzed by an Enraf–Nonius CAD-4 diffractometer. nih.gov

The analysis revealed that the compound crystallizes in the triclinic space group P-1. nih.gov The asymmetric unit contains two independent molecules with similar conformations. A key feature of the crystal packing is the formation of hydrogen-bonded dimers, where the carboxylic acid groups of two molecules are linked by strong intermolecular O—H···O hydrogen bonds, a common structural motif for carboxylic acids. nih.govresearchgate.net The dihedral angles between the two aromatic rings in the independent molecules were found to be 80.7(1)° and 68.7(1)°, indicating a significant twist between the planes of the benzoic acid and the phenoxy rings. nih.gov

Table 2: Crystallographic Data for the Analogue 3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₈ClF₃O₃ |

| Formula Weight | 316.66 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.3390 (15) |

| b (Å) | 7.6880 (15) |

| c (Å) | 24.113 (5) |

| α (°) | 90.54 (3) |

| β (°) | 92.18 (3) |

| γ (°) | 94.23 (3) |

| Volume (ų) | 1355.7 (5) |

| Z | 4 |

| Density (calculated) | 1.551 Mg m⁻³ |

This detailed crystallographic data, although for a closely related analogue, serves as an excellent reference for the expected solid-state structure of this compound, highlighting the non-planar conformation and the dimeric hydrogen-bonding pattern.

Applications

Precursor in the Synthesis of Agrochemical Compounds

The phenoxybenzoic acid scaffold is a common structural motif in a number of commercially important agrochemicals. These compounds are designed to interact with specific biological targets in weeds, fungi, or insects, and the precise arrangement of substituents on the aromatic rings is critical for their activity. This compound and its derivatives serve as key precursors in the manufacturing pathways of several of these agricultural products.

A prominent application of phenoxybenzoic acid derivatives is in the synthesis of diphenyl ether herbicides. A key example is the herbicide Acifluorfen, which is synthesized from the intermediate 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid. google.comgoogle.com Acifluorfen is a post-emergence herbicide effective against a wide range of broadleaf weeds and grasses in crops like soybeans and peanuts. wikipedia.org

The synthesis of Acifluorfen involves the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid. google.compatsnap.com This reaction introduces a nitro group onto the benzoic acid ring, a critical step for the final herbicidal activity of the molecule. patsnap.com The resulting compound, 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid (Acifluorfen), acts by inhibiting the enzyme protoporphyrinogen (B1215707) oxidase, which is essential for chlorophyll (B73375) synthesis in plants. wikipedia.org The quality of the final Acifluorfen product is directly dependent on the purity of the 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid intermediate. patsnap.com

| Reactant | Reaction | Product | Application |

| 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid | Nitration | Acifluorfen | Herbicide |

Building Block for Pharmaceutical Intermediates

The structural motifs present in this compound are also valuable in the pharmaceutical industry. The phenoxybenzoic acid core is found in various biologically active molecules, and derivatives of this structure are used as intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs).

While not this compound itself, the closely related compound 4-phenoxybenzoic acid is a critical intermediate in the synthesis of the anticancer drug Ibrutinib. patsnap.comgoogle.com Ibrutinib is a potent inhibitor of Bruton's tyrosine kinase (BTK) and is used in the treatment of certain types of cancer, such as mantle cell lymphoma and chronic lymphocytic leukemia. trea.com

In the synthesis of Ibrutinib, 4-phenoxybenzoic acid is used to construct the 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine core of the drug. patsnap.com This is typically achieved through a copper-catalyzed decarboxylation coupling reaction between 4-phenoxybenzoic acid and a substituted pyrimidine (B1678525) derivative. patsnap.com This synthetic route highlights the importance of the phenoxybenzoic acid structure as a key component for building the complex heterocyclic systems often found in modern pharmaceuticals. google.com The availability and quality of 4-phenoxybenzoic acid are crucial for the efficient and cost-effective production of Ibrutinib. google.com

| Intermediate | Reaction Type | Key Pharmaceutical Product | Therapeutic Area |

| 4-Phenoxybenzoic acid | Copper-catalyzed coupling | Ibrutinib | Oncology |

Strategic Deployment in Multi-Step Organic Syntheses for Complex Molecule Construction

The construction of complex organic molecules often requires a multi-step approach where the final product is assembled piece by piece from smaller, less complex starting materials. msu.edulibretexts.org In this context, intermediates like this compound are strategically employed due to the differential reactivity of their functional groups.

The carboxylic acid group is a versatile handle for a variety of chemical transformations, including esterification, amide bond formation, and conversion to an acid chloride. nbinno.com These reactions allow for the linking of the this compound unit to other molecular fragments. The chlorine atom and the phenoxy group on the benzene (B151609) ring influence the electronic properties of the molecule and can direct further substitution reactions on the aromatic ring. nbinno.com This allows for the controlled introduction of additional functional groups, building up molecular complexity in a predictable manner. msu.edu The strategic use of such intermediates is fundamental to modern organic synthesis, enabling the efficient construction of molecules with specific, targeted functions. youtube.com

Q & A

Q. What are the standard synthetic routes for 3-Chloro-4-phenoxybenzoic acid in laboratory settings?

The synthesis typically involves chlorination of 4-phenoxybenzoic acid using chlorine gas (Cl₂) in the presence of FeCl₃ as a catalyst under controlled temperature (60–80°C) . Subsequent purification steps may include recrystallization or column chromatography. Oxidation/reduction reactions (e.g., KMnO₄ for oxidation or LiAlH₄ for reduction) can modify functional groups for downstream applications .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Key methods include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and aromatic ring integrity.

- HPLC with UV detection for purity assessment (≥95% by area normalization).

- Mass spectrometry (ESI or EI-MS) to verify molecular weight (MW: 248.66 g/mol) .

- Comparative analysis with reference standards from databases like PubChem .

Q. What are the primary research applications of this compound?

- Medicinal chemistry : Intermediate in synthesizing pharmacophores targeting enzymes or receptors (e.g., kinase inhibitors) .

- Agrochemicals : Precursor for herbicides or fungicides due to its halogenated aromatic structure .

- Material science : Building block for polymers with tailored thermal stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and reduce byproducts?

- Catalyst screening : Test alternatives to FeCl₃ (e.g., AlCl₃ or ionic liquids) to minimize side reactions .

- Temperature gradients : Use kinetic studies to identify optimal ranges for chlorination (e.g., 70°C for maximal selectivity) .

- AI-driven synthesis planning : Leverage databases like Reaxys to predict feasible one-step routes and reduce multi-step processes .

Q. How do researchers resolve contradictions in reported microbial degradation pathways?

- Enzyme assays : Compare activity of benzoate 1,2-dioxygenase in Pseudomonas sp. strains under varying substrate conditions .

- Isotopic labeling : Track ¹³C-labeled this compound to identify intermediates (e.g., chlorocatechols) and validate pathways .

- Cometabolism studies : Co-administer analogs (e.g., 3,5-dimethylbenzoate) to detect competing degradation routes .

Q. What strategies are used to evaluate bioactivity against specific molecular targets?

- In vitro assays : Screen against enzyme panels (e.g., cytochrome P450 isoforms) using fluorescence-based activity readouts .

- Molecular docking : Model interactions with protein active sites (e.g., COX-2 or EGFR) to predict binding affinity .

- SAR studies : Synthesize derivatives (e.g., replacing chlorine with fluorine) to correlate structural changes with activity .

Q. How does the position of chlorine substituents affect physicochemical properties?

- Comparative synthesis : Prepare analogs like 3-Chloro-4-methylbenzoic acid and 4-Chloro-3-nitrobenzoic acid .

- Property mapping : Measure logP (lipophilicity), pKa (acidity), and solubility in DMSO/water to assess bioavailability .

- Thermal analysis : Use DSC/TGA to compare melting points and stability (e.g., chlorine at position 3 increases thermal degradation resistance) .

Methodological Considerations

Q. How should researchers handle waste containing this compound?

- Segregation : Store halogenated waste separately from non-halogenated byproducts .

- Neutralization : Treat acidic residues with NaOH (1M) before disposal .

- Professional disposal : Collaborate with certified waste management firms to comply with EPA/REACH regulations .

Q. What are best practices for scaling up synthesis while maintaining reproducibility?

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression .

- DoE (Design of Experiments) : Use factorial designs to optimize parameters (e.g., reagent stoichiometry, mixing speed) .

- Batch-to-batch consistency : Validate purity and yield across ≥3 independent syntheses .

Q. How to address discrepancies in reported biological activity data?

- Assay standardization : Use positive controls (e.g., cisplatin for cytotoxicity) and replicate experiments in triplicate .

- Meta-analysis : Cross-reference data from PubMed, CAS SciFinder, and IUPAC reports to identify consensus trends .

- Crystal structure validation : Resolve target-ligand interactions via X-ray crystallography to confirm mechanistic hypotheses .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 248.66 g/mol | |

| Melting Point | 185–187°C | |

| logP (Octanol-Water) | 2.8 | |

| Solubility in DMSO | 50 mg/mL |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.